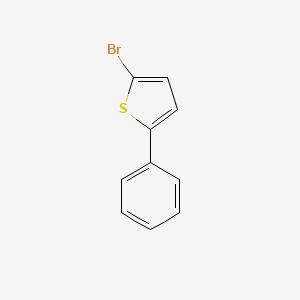

2-Bromo-5-phenylthiophene

Overview

Description

2-Bromo-5-phenylthiophene is a brominated thiophene derivative with a phenyl group attached to the thiophene ring. Thiophene derivatives are of significant interest in the field of organic electronics due to their stability and electronic properties. The presence of a bromine atom and a phenyl group in the molecule suggests potential for further functionalization through various organic reactions, making it a valuable intermediate for the synthesis of more complex organic compounds.

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through various cross-coupling reactions. For instance, 2-Bromo-2'-phenyl-5,5'-thiophene was synthesized using a Suzuki reaction, which was found to give a higher yield compared to the Negishi reaction . This suggests that palladium-catalyzed Suzuki coupling reactions are effective for the synthesis of brominated thiophenes with phenyl groups. Additionally, the synthesis of polyhydroxyl oligothiophenes through palladium-catalyzed coupling of thienylstannanes with thienylbromides indicates the versatility of palladium-catalyzed reactions in thiophene chemistry .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly altered by the substitution pattern on the thiophene ring. For example, the solid-state structure of a tetraferrocenylthiophene compound showed that none of the ferrocenyl substituents were coplanar with the thiophene ring . This non-coplanarity can affect the electronic properties of the molecule. Similarly, the crystal structures of various bromophenyl derivatives have been determined, which can provide insights into the geometry and electronic distribution in these molecules , .

Chemical Reactions Analysis

Brominated thiophenes are reactive towards electrophilic substitution reactions due to the electron-rich nature of the thiophene ring. For example, nitration of bromo-substituted thiophenes can occur through ipso attack, leading to transformations in the thiophene ring . The presence of a bromine atom also allows for further functionalization through cross-coupling reactions, as demonstrated in the synthesis of 2-Bromo-2'-phenyl-5,5'-thiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-phenylthiophene would be influenced by the presence of the bromine atom and the phenyl group. The bromine atom is a mild electron-withdrawing group, which can affect the electron density on the thiophene ring and thus its reactivity. The phenyl group can contribute to the overall stability of the molecule and potentially impact its electronic properties. The electrochromic behavior of related bromophenyl dithienothiophene polymers, which can switch between colors rapidly, indicates that brominated thiophenes can have interesting optical properties . Additionally, the electrochemical properties of supercrowded tetraferrocenylthiophene, which displays reversible electron-transfer processes, suggest that brominated thiophenes could also exhibit unique electrochemical behaviors .

Scientific Research Applications

Palladium-Catalyzed Aryl-Aryl C-C Coupling

2-Bromo-5-phenylthiophene plays a role in the synthesis of 5-(het)aryl substituted pyrimidines via palladium-catalyzed aryl-aryl C-C coupling. This process involves microwave-assisted reactions with 5-bromopyrimidine and thiophene analogues, optimized for both types of reactions and analyzed using X-ray crystallography and other methods (Verbitskiy et al., 2013).

Role in COX-2 Inhibitor Synthesis

2-Bromo-5-phenylthiophene is identified as a part of selective COX-2 inhibitors. One of its derivatives, DuP697, was used as a starting point for developing more effective COX-2 inhibitors. The research aimed to improve in vitro selectivity and pharmacokinetic profiles, leading to the discovery of terphenyls as superior alternatives (Pinto et al., 1996; 1997).

Synthesis and Analysis of Benzo[1,5]thiazepines

A study utilized 2-phenylthiophene, closely related to 2-Bromo-5-phenylthiophene, in synthesizing 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines. These compounds showed significant inhibitory activity against α-glucosidase and α-amylase, indicating potential medicinal applications (Nkoana et al., 2022).

Photochemical Synthesis of Phenyl-2-thienyl Derivatives

2-Bromo-5-phenylthiophene's analogs are used in photochemical reactions to produce various phenylthiophene derivatives. These reactions, involving different halogenothiophenes, demonstrate the compound's versatility in synthesizing photoactive organic materials (Antonioletti et al., 1986).

Exploration of Grignard Metathesis Polymerization

Research into the polymerization of 2,5-dibromo 3-butylthiophene, closely related to 2-Bromo-5-phenylthiophene, provides insight into the mechanism of Grignard metathesis polymerization, particularly for producing regioregular poly-3-butylthiophene. This study highlights the compound's potential in materials science and polymer chemistry (Bahri‐Laleh et al., 2014).

Bromination and Nitration Reactions

Investigations into the bromination and nitration of thiophene compounds similar to 2-Bromo-5-phenylthiophene reveal the chemical reactivity and potential for synthesizing various substituted thiophenes, important in organic synthesis (Gol'dfarb et al., 1974).

Safety And Hazards

2-Bromo-5-phenylthiophene is suspected of causing genetic defects (H341) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308+P313) . It should be stored locked up (P405) and disposed of in an approved waste disposal plant (P501) .

properties

IUPAC Name |

2-bromo-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCTZBRMQZWVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379981 | |

| Record name | 2-bromo-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-phenylthiophene | |

CAS RN |

29488-24-2 | |

| Record name | 2-Bromo-5-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

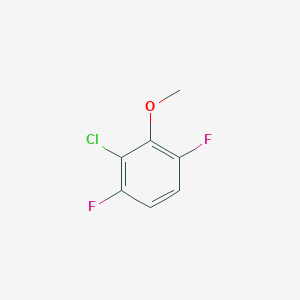

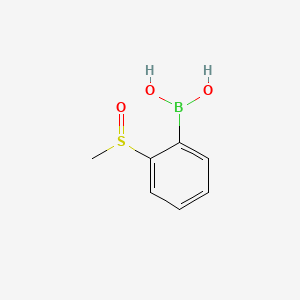

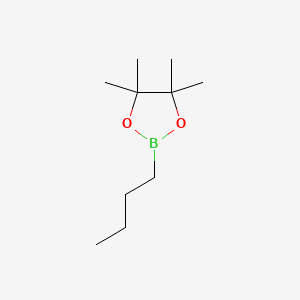

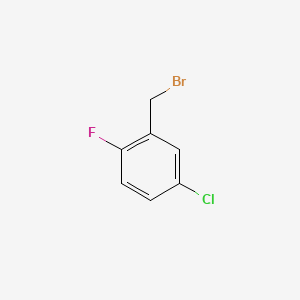

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.